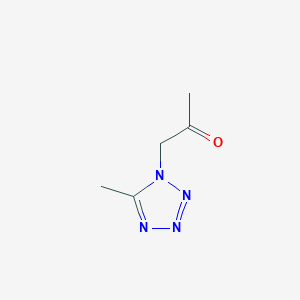

![molecular formula C20H13Cl2NO5 B2606655 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 339279-25-3](/img/structure/B2606655.png)

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, also known as 4-(4-chlorophenoxy)-3-nitrophenylmethyl 3-chlorobenzoate, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 284.5 g/mol. This compound has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies. It has been used in the synthesis of various compounds, and its advantages and limitations for laboratory experiments have been studied.

Scientific Research Applications

Biodegradation of 4-Chlorophenoxyacetic Acid (4-CPA)

Several dominant 4-CPA-degrading bacteria have been isolated from agricultural soils. Most of these isolates belong to the Burkholderia species, identified through fatty acid methyl ester (FAME) analysis. Interestingly, their chromosomal patterns, obtained via PCR amplification of repetitive extragenic palindromic (REP) sequences, exhibit distinct variations. These strains demonstrate restricted substrate utilization capabilities. The 4-CPA degradative enzymes are inducible by 4-CPA, and some isolates appear to mineralize 4-CPA via the formation of 4-chlorophenol and 4-chlorocatechol as intermediates during the biodegradation pathway. Notably, plasmid DNAs are absent from most isolates, and their 4-CPA genes reside on the chromosomal DNA. In axenic cultures and natural soils, the 4-CPA degradation patterns vary depending on the strains and soil conditions. The inoculation of 4-CPA degraders significantly improves the removal of 4-CPA from treated soils .

Antimalarial Activity

A hit molecule in the 2-trichloromethylquinazoline series, bearing a 4′-chlorophenoxy substituent at position 4, has shown micromolar activity against Plasmodium falciparum (the malaria parasite). Importantly, this compound exhibits low cytotoxicity against human HepG2 cells, making it a promising candidate for antimalarial drug development .

properties

IUPAC Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZKMNQBUBOGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)